3-(Oxan-2-yl)propanal

Description

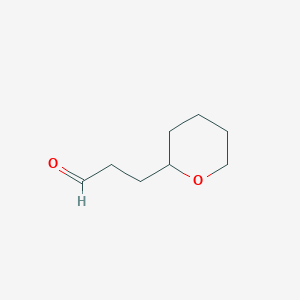

3-(Oxan-2-yl)propanal (IUPAC name: 3-(tetrahydro-2H-pyran-2-yl)propanal) is an organic compound featuring a tetrahydropyran (oxane) ring attached to a propanal moiety. Its molecular formula is C₈H₁₄O₂, with a molecular weight of 142.2 g/mol. The compound’s structure combines a six-membered oxygen-containing heterocycle (tetrahydropyran) with an aldehyde functional group, making it a versatile intermediate in organic synthesis.

The tetrahydropyran ring contributes to the compound’s stability and influences its reactivity, particularly in nucleophilic additions and cyclization reactions. The aldehyde group enables participation in condensation and oxidation processes, making it valuable for constructing complex molecules.

Properties

CAS No. |

65657-37-6 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

3-(oxan-2-yl)propanal |

InChI |

InChI=1S/C8H14O2/c9-6-3-5-8-4-1-2-7-10-8/h6,8H,1-5,7H2 |

InChI Key |

URKSUFMYAYODSF-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)CCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Oxan-2-yl)propanal can be achieved through several methods. One common approach involves the reaction of 3-hydroxypropanal with tetrahydrofuran (THF) under acidic conditions. The reaction proceeds via the formation of an intermediate oxonium ion, which subsequently undergoes ring closure to form the oxane ring.

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to ensure precise control over reaction conditions. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often employed to facilitate the ring closure reaction. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Oxan-2-yl)propanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The oxane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be used to open the oxane ring.

Major Products Formed

Oxidation: 3-(Oxan-2-yl)propanoic acid.

Reduction: 3-(Oxan-2-yl)propanol.

Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Oxan-2-yl)propanal has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential use in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Oxan-2-yl)propanal involves its reactivity towards nucleophiles and electrophiles. The aldehyde group is highly reactive and can form various adducts with nucleophiles. The oxane ring can also undergo ring-opening reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Positional Isomers

- 3-(Oxan-3-yl)propanal (CAS 132667-22-2):

- The oxane ring is attached at the 3-position of the propanal chain.

- Exhibits distinct electronic and steric effects compared to the 2-yl isomer, altering its reactivity in nucleophilic substitutions. Used as a building block in pharmaceutical synthesis and enzyme studies .

- 3-(Oxan-4-yl)propanal (CAS 952685-59-5):

Derivatives with Additional Substituents

- 2,2-Dimethyl-3-(oxan-2-yl)propanal (C₁₀H₁₈O₂):

- 3-(Oxan-2-yl)propanoic acid (CAS 40500-07-0): Replaces the aldehyde with a carboxylic acid. This modification increases polarity and enables salt formation, expanding applications in drug formulation and polymer chemistry .

Comparative Data Table

Key Research Findings

Reactivity Trends :

- The 2-position oxane isomer exhibits superior reactivity in aldehyde-involved reactions due to reduced steric hindrance compared to 3-yl and 4-yl analogs. For example, it undergoes faster nucleophilic additions in Grignard reactions .

Industrial Utility :

- This compound is preferred in fragrance synthesis due to its volatility and compatibility with esterification reactions. In contrast, the 4-yl analog is less volatile and used in specialty coatings .

Biological Activity

3-(Oxan-2-yl)propanal, also known as a derivative of oxan, is a compound with significant potential in various biological applications. Its unique structure allows it to interact with multiple biological pathways, making it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₅H₈O₂

- Molecular Weight : 100.12 g/mol

The presence of the oxane ring contributes to its stability and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways. The inhibition can lead to altered cellular metabolism and signaling pathways.

- Receptor Binding : This compound may bind to specific receptors, influencing downstream signaling cascades that regulate cell growth, differentiation, and apoptosis.

Biochemical Pathways

Research indicates that this compound can influence several biochemical pathways:

| Pathway | Effect |

|---|---|

| Cell Cycle Regulation | Modulates progression through different phases |

| Apoptosis | Induces apoptosis in cancer cells |

| Inflammatory Response | Reduces pro-inflammatory cytokines |

Cellular Effects

In vitro studies have demonstrated that this compound affects various cell types:

- Cancer Cells : Exhibits cytotoxic effects on specific cancer cell lines, leading to reduced viability.

- Immune Cells : Alters the activation state of macrophages, promoting an anti-inflammatory phenotype.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anti-Cancer Activity : A study found that treatment with this compound led to a significant reduction in tumor size in xenograft models. The compound induced apoptosis through the activation of caspase pathways.

- Anti-Inflammatory Effects : In models of acute inflammation, this compound reduced levels of TNF-alpha and IL-6, suggesting its utility in managing inflammatory diseases.

Research Findings

A comprehensive analysis of available literature reveals several key findings regarding the biological activity of this compound:

- Toxicity Profile : Studies indicate a favorable toxicity profile at therapeutic doses, with minimal adverse effects observed in animal models.

- Pharmacokinetics : The compound demonstrates good absorption and distribution characteristics, which are critical for its efficacy as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.